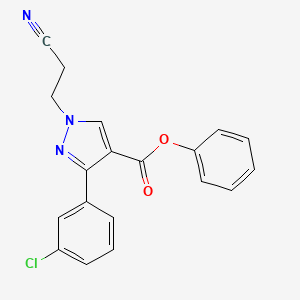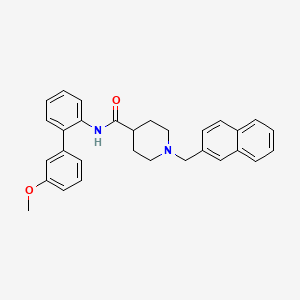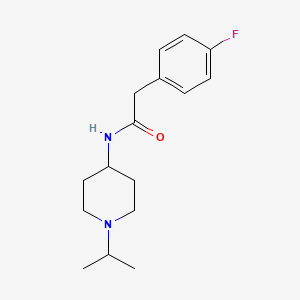
phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, also known as CPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPC is an important molecule in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, this compound has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and PDE. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. PDE is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes. Inhibition of these enzymes by this compound leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and PDE. Inhibition of these enzymes leads to a reduction in the production of mediators of inflammation and pain, and the growth of tumors. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable and can be easily stored and transported. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological properties are not fully understood. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound.
Orientations Futures
There are several future directions for the study of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound. This compound has shown promising results in the treatment of cancer, inflammation, and pain. Further research is needed to develop new drugs based on this compound for the treatment of these diseases. This compound may also have potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to explore these potential applications of this compound.
Méthodes De Synthèse
The synthesis of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves the reaction of 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid with phenyl chloroformate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). This compound has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and pain.
Propriétés
IUPAC Name |
phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-7-4-6-14(12-15)18-17(13-23(22-18)11-5-10-21)19(24)25-16-8-2-1-3-9-16/h1-4,6-9,12-13H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHKLPJGRBAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4949095.png)

![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)
![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4949154.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate](/img/structure/B4949174.png)
